![molecular formula C15H30N2O3 B4060393 N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4060393.png)
N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide
Overview
Description
N-(5-hydroxy-1,5-dimethylhexyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as OXA-23, is a carbapenemase enzyme that is found in several bacterial strains. This enzyme has become a significant concern in the medical field due to its ability to break down carbapenem antibiotics, which are often used to treat severe bacterial infections. The following paper will provide an overview of OXA-23, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Neuroprotective Agents
Compounds like N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide have shown multifunctional profiles, demonstrating effectiveness as neuroprotectants and selective butyrylcholinesterase inhibitors. Such compounds, at micro- and sub-micromolar concentrations, not only selectively inhibited butyrylcholinesterase but also protected neurons against damage caused by free radicals, showed low toxicity, and were able to penetrate into the central nervous system (CNS) (González-Muñoz et al., 2011).
Antimicrobial Activity
Research on 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, which are 1,4-disubstituted 1,2,3-triazoles with an amide linkage and hydroxyl group, has revealed moderate to good antimicrobial potential against various bacterial and fungal strains, such as Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Kaushik & Luxmi, 2017).
Antiviral and Anticancer Applications
Compounds structurally related to the chemical have been evaluated for their potential in treating viral infections and cancer. For instance, cyclic phosphonate derivatives have shown strong in vitro activity against DNA viruses, indicating their potential as antiviral agents. The ester prodrugs of these compounds have exhibited increased antiviral activity, highlighting the significance of structural modification in enhancing therapeutic potential (Krečmerová et al., 2007).
Antioxidant Properties
Several studies have also focused on the antioxidant properties of related compounds. For example, altenusin and djalonensone have shown marked DPPH radical scavenging activities, indicating their potential as antioxidants (Jian Xiao et al., 2014).
properties
IUPAC Name |
N-(6-hydroxy-6-methylheptan-2-yl)-3-(oxazinan-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-13(7-6-9-15(2,3)19)16-14(18)8-11-17-10-4-5-12-20-17/h13,19H,4-12H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPPSZYPIIDAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC(=O)CCN1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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